2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound features a dihydropyrimidinone core substituted at position 5 with a 4-ethoxybenzenesulfonyl group and at position 2 with a sulfanyl-linked N-(4-methylphenyl)acetamide moiety. The 4-ethoxybenzenesulfonyl group introduces steric bulk and electron-withdrawing characteristics, while the 4-methylphenyl acetamide contributes moderate hydrophobicity.
Properties
IUPAC Name |
2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-29-16-8-10-17(11-9-16)31(27,28)18-12-22-21(24-20(18)26)30-13-19(25)23-15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBVARUJTBHLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Analogs
Electronic and Steric Influences
- 4-Ethoxybenzenesulfonyl (Target) vs. Its bulkier structure may reduce solubility compared to the ethyl analog .
- Sulfamoylphenyl () vs. 4-Methylphenyl (Target): The sulfamoyl group in ’s compound introduces strong hydrogen-bonding capacity, likely improving aqueous solubility relative to the hydrophobic 4-methylphenyl group .
- Amino Substituent (): The 4-amino group on the pyrimidine ring increases basicity, which could influence binding interactions in biological systems compared to the target’s non-amino substituent .
Crystallographic and Hydrogen-Bonding Trends
While crystallographic data for the target compound is absent, related structures (e.g., ’s N-[4-(4-methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide) reveal that sulfonyl and acetamide groups participate in N—H⋯O and C—H⋯O interactions, stabilizing molecular packing .
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